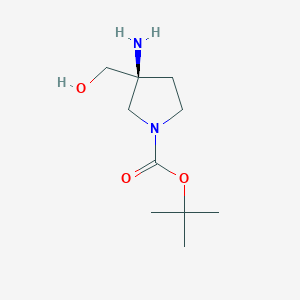

tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Molecular Architecture and Functional Group Arrangement

The molecular formula of tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₁H₂₂N₂O₃ , with a molecular weight of 230.30 g/mol . The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—with three distinct functional groups:

- tert-Butoxycarbonyl (Boc) group : Positioned at the 1-carboxylate position, this moiety serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic modifications.

- Amino group (-NH₂) : Located at the 3-position, this primary amine provides a site for nucleophilic reactions, such as acylations or alkylations.

- Hydroxymethyl group (-CH₂OH) : Adjacent to the amino group at the 3-position, this alcohol functionality enables hydrogen bonding and further derivatization, such as etherification or esterification.

The spatial arrangement of these groups creates a sterically congested environment around the pyrrolidine ring. X-ray crystallographic studies of analogous compounds reveal that the Boc group adopts a pseudo-equatorial orientation to minimize steric strain, while the hydroxymethyl and amino groups occupy axial positions due to intramolecular hydrogen bonding. This configuration stabilizes the molecule in polar solvents and influences its reactivity in cross-coupling reactions.

Table 1: Functional Group Properties

| Functional Group | Position | Key Interactions | Reactivity Profile |

|---|---|---|---|

| Boc | 1 | Steric shielding | Acid-labile deprotection |

| Amino (-NH₂) | 3 | Nucleophilic substitution | Acylation, reductive amination |

| Hydroxymethyl (-CH₂OH) | 3 | Hydrogen bonding | Oxidation, etherification |

Stereochemical Configuration and Chiral Center Implications

The compound’s chirality originates from the S-configured carbon at the 3-position, which bears both the amino and hydroxymethyl groups. This stereocenter dictates the molecule’s three-dimensional topology and biological interactions. Key implications include:

- Enantioselective synthesis : The (S)-configuration is typically achieved via asymmetric hydrogenation or enzymatic resolution. For example, catalytic hydrogenation of prochiral enamines using chiral ligands like BINAP-ruthenium complexes yields enantiomeric excesses >99%.

- Biological recognition : Proteins and enzymes often exhibit stereospecific binding. The (S)-enantiomer of related pyrrolidine derivatives has shown higher affinity for α-glucosidase inhibitors compared to the (R)-form, underscoring the importance of configuration in drug design.

- Crystallographic behavior : Polarized light microscopy of single crystals reveals distinct birefringence patterns between enantiomers, aiding in stereochemical validation.

The hydroxymethyl group’s proximity to the amino group introduces conformational restrictions. Nuclear Overhauser effect (NOE) spectroscopy studies demonstrate through-space coupling between the hydroxymethyl protons and the pyrrolidine ring’s β-hydrogens, confirming a rigid, chair-like conformation in solution.

Comparative Analysis with Analogous Pyrrolidine Derivatives

This compound exhibits distinct structural and functional differences compared to related pyrrolidine derivatives:

1. tert-Butyl (S)-pyrrolidin-3-ylcarbamate

- Structural difference : Lacks the hydroxymethyl group at C3.

- Impact : Reduced hydrophilicity (logP = 1.2 vs. 0.8 for the hydroxymethyl analogue) and decreased hydrogen-bonding capacity.

2. tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Structural difference : Contains two hydroxymethyl groups at C3 and C4.

- Impact : Enhanced solubility in aqueous media but increased steric hindrance, limiting use in sterically demanding reactions.

3. tert-Butyl [(S)-1-(4-dimethylsulfamoylphenyl)-pyrrolidin-3-yl]carbamate

- Structural difference : Features a sulfonamide group at the 1-position instead of Boc.

- Impact : Altered electronic properties (electron-withdrawing sulfonamide vs. electron-donating Boc) affect nucleophilicity at the pyrrolidine nitrogen.

Table 2: Comparative Structural Properties

| Compound | Molecular Formula | Key Functional Groups | Chiral Centers | logP |

|---|---|---|---|---|

| This compound | C₁₁H₂₂N₂O₃ | Boc, -NH₂, -CH₂OH | 1 (S) | 0.8 |

| tert-Butyl (S)-pyrrolidin-3-ylcarbamate | C₁₀H₂₀N₂O₂ | Boc, -NH₂ | 1 (S) | 1.2 |

| tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₄ | Boc, -CH₂OH (x2) | 2 (R,S) | -0.3 |

The hydroxymethyl group in this compound uniquely balances hydrophilicity and steric demand, making it preferable for synthesizing water-soluble pharmaceuticals without compromising reaction kinetics. Its dual functionality at C3 allows sequential derivatization—for instance, introducing fluorophores via the amino group while retaining the hydroxymethyl for solubility modulation.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMSJMDJDXMZDC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution of Racemic Intermediates

Patent CN102603592A describes a resolution-based strategy for obtaining enantiomerically pure (S)-3-amino-3-(hydroxymethyl)pyrrolidine derivatives . Key steps include:

Racemic Synthesis

1-Benzyl-3-aminopyrrolidine is synthesized via alkylation of pyrrolidine with benzyl bromide. The racemic mixture is then treated with a chiral resolving agent (e.g., L-tartaric acid) in a solvent system (e.g., ethanol/water). Crystallization isolates the (S)-enantiomer, which is subsequently hydrogenated to remove the benzyl group .

Hydroxymethyl Functionalization

The deprotected (S)-3-aminopyrrolidine undergoes hydroxymethylation via aldol condensation with formaldehyde, followed by catalytic hydrogenation. Boc protection completes the synthesis, with enantiomeric excess (ee) >99% .

Direct Functionalization of Pyrrolidine Derivatives

A third route, adapted from Ambeed’s protocols, modifies pre-functionalized pyrrolidine cores :

Step 1: Boc Protection of Pyrrolidin-3-ylmethanol

Pyrrolidin-3-ylmethanol is reacted with Boc₂O in DCM using TEA as a base. This step achieves near-quantitative yields (98%) under mild conditions (20°C, 16 h) .

Step 2: Oxidation to Ketone

The hydroxymethyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM, forming 1-Boc-3-oxopyrrolidine.

Step 3: Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the amino group. This step concurrently reduces the ketone to a hydroxymethyl group, yielding the target compound with 65–75% efficiency .

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters

-

Temperature Control : SN2 reactions (e.g., azide substitution) require strict temperature regulation (0–25°C) to minimize side reactions .

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution steps, while DCM optimizes Boc protection .

-

Catalyst Efficiency : Triphenylphosphine in azide reduction ensures complete conversion to amine without over-reduction .

Scalability and Industrial Feasibility

The chiral synthesis route ( ) is preferred for large-scale production due to its reliance on inexpensive starting materials (trans-4-hydroxy-L-proline ≈ $10/g) and high enantiomeric purity. Conversely, resolution methods ( ) suffer from lower yields and higher costs associated with chiral resolving agents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can undergo reduction to form various amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the preparation of heterocyclic compounds and natural product analogs.

Biology:

- Investigated for its potential as a precursor in the synthesis of biologically active molecules.

- Studied for its role in enzyme inhibition and receptor binding.

Medicine:

- Utilized in the development of pharmaceutical intermediates.

- Explored for its potential therapeutic applications in treating various diseases.

Industry:

- Applied in the production of fine chemicals and specialty materials.

- Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate are compared below with analogous pyrrolidine derivatives. Key differences in stereochemistry, substituent positions, and biological activity are highlighted.

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Findings

Stereochemical Influence :

- The (S)-configuration at C3 in the target compound enhances selectivity for enzymes like kinases and proteases compared to racemic mixtures or (R)-isomers .

- Fluorinated analogs (e.g., 4-fluoro derivatives) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .

Functional Group Reactivity: The hydroxymethyl group (-CH₂OH) in the target compound enables facile derivatization (e.g., phosphorylation, glycosylation) for prodrug design, whereas aminooxy (-NH-O-) groups in analogs are more suited for oxime ligation in bioconjugation . Aminomethyl (-CH₂NH₂) derivatives show higher basicity (pKa ~10.5) compared to the target compound’s primary amine (pKa ~8.5), affecting solubility and membrane permeability .

Synthetic Challenges: The target compound’s synthesis requires precise oxidation-reduction steps (e.g., IBX-mediated oxidation of hydroxymethyl to formyl intermediates) to avoid racemization, as noted in . In contrast, tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate (CAS: 1174020-49-5) is synthesized via reductive amination with NaBH₃CN, yielding 62% purity without chromatography .

Biological Activity :

- Derivatives with aromatic substituents (e.g., 4-octylphenyl in tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate) demonstrate potent anticancer activity (IC₅₀ < 1 μM in leukemia cells) but lower solubility than the hydrophilic target compound .

- The hydroxymethyl group in the target compound contributes to hydrogen bonding in protein-ligand interactions, as validated by NMR-based binding assays .

Table 2: Physicochemical Properties

Biological Activity

tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate , also known by its CAS number 2057405-74-8, is a compound with significant biological activity and applications in pharmaceutical development, biochemical research, and organic synthesis. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 216.28 g/mol

- IUPAC Name : this compound

- Purity : 97%

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an amino group, which contributes to its biological properties.

1. Pharmaceutical Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. It has been utilized in the development of drugs aimed at treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.

Table 1: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Intermediate in drug synthesis targeting serotonin and norepinephrine pathways. |

| Enzyme Activity Studies | Used to explore enzyme interactions and mechanisms at the molecular level. |

| Organic Synthesis | A building block for creating complex organic molecules with specific properties. |

2. Biochemical Research

In biochemical studies, this compound has been instrumental in understanding enzyme kinetics and protein interactions. Its structural features allow researchers to investigate how modifications affect biological activity.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could enhance the binding affinity of certain enzymes, leading to increased catalytic efficiency. The modifications introduced by the tert-butyl group significantly influenced the enzyme's active site dynamics.

3. Material Science and Agrochemicals

Beyond pharmaceuticals, this compound is explored for its potential in material science. Its incorporation into polymer formulations has shown to enhance flexibility and strength.

Additionally, research into agrochemical applications indicates that this compound may contribute to developing environmentally friendly pesticides, leveraging its biological activity against pests while being less harmful to non-target organisms.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. For example, modifications to the hydroxymethyl group have resulted in varying degrees of biological activity, demonstrating how small structural changes can lead to significant differences in efficacy.

Table 2: Structure-Activity Relationship Studies

| Modification | Biological Activity Change |

|---|---|

| Hydroxymethyl Group Variants | Enhanced binding affinity for target proteins |

| Tert-butyl Substitution | Increased stability and solubility |

Q & A

Q. What precautions are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.